molecular formula C17H16N2O4S B3007942 Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone CAS No. 303988-27-4

Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone

Cat. No.: B3007942
CAS No.: 303988-27-4
M. Wt: 344.39
InChI Key: SQYAMQUPWNNDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone is a chemical compound with the molecular formula C17H16N2O4S It is known for its unique structure, which includes a morpholine ring, a nitro group, and a phenylsulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone typically involves the following steps:

    Formation of the Nitro Group:

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a substitution reaction, where a phenylthiol reacts with a suitable precursor.

    Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide.

    Final Assembly: The final step involves coupling the morpholine ring with the nitro-phenylsulfanyl phenyl group under specific conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholino[3-nitro-4-(phenylthio)phenyl]methanone: Similar structure but with a phenylthio group instead of a phenylsulfanyl group.

    Morpholino[3-nitro-4-(phenylsulfonyl)phenyl]methanone: Contains a phenylsulfonyl group, which is more oxidized than the phenylsulfanyl group.

Uniqueness

Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the morpholine ring, nitro group, and phenylsulfanyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

morpholin-4-yl-(3-nitro-4-phenylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(18-8-10-23-11-9-18)13-6-7-16(15(12-13)19(21)22)24-14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYAMQUPWNNDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328486
Record name morpholin-4-yl-(3-nitro-4-phenylsulfanylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303988-27-4
Record name morpholin-4-yl-(3-nitro-4-phenylsulfanylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.